2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride CNS-5161 hydrochloride is a novel NMDA ion-channel antagonist that interacts with the NMDA receptor/ion channel site to produce a noncompetitive blockade of the actions of glutamate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007205
InChI: InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H
SMILES: CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl
Molecular Formula: C16H19Cl2N3S2
Molecular Weight: 388.4 g/mol

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride

CAS No.:

Cat. No.: VC0007205

Molecular Formula: C16H19Cl2N3S2

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride -

Molecular Formula C16H19Cl2N3S2
Molecular Weight 388.4 g/mol
IUPAC Name 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride
Standard InChI InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H
Standard InChI Key ZTVHYOCKPFPHFF-UHFFFAOYSA-N
SMILES CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl
Canonical SMILES CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a guanidine core (N=C(NR₂)–NH) bridging two substituted phenyl rings. The 2-chloro-5-methylsulfanylphenyl moiety occupies one aromatic position, while the 3-methylsulfanylphenyl group resides on the opposite side, with a methyl group attached to the central nitrogen . X-ray crystallography of analogous guanidinium hydrochlorides reveals planar guanidine groups and chloride ions stabilizing the lattice via hydrogen bonds .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₉Cl₂N₃S₂
Molecular Weight388.4 g/mol
IUPAC Name2-(2-Chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine hydrochloride
Solubility (Predicted)0.00076 mg/mL in water
logP (Partition Coefficient)4.79
Hydrogen Bond Donors/Acceptors1 / 3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of related guanidinium hydrochlorides show distinct peaks for aromatic protons (δ 6.8–7.5 ppm), methylthio groups (δ 2.4–2.6 ppm), and guanidine NH signals (δ 8.1–8.3 ppm) . Infrared spectroscopy confirms N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multi-step condensation reactions. One route starts with 1,3-diaminoguanidine monohydrochloride and substituted benzaldehydes, yielding intermediates that undergo further methylation and chlorination . Reaction yields range from 40% to 80%, depending on solvent polarity and temperature control.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldCharacterization Method
11,3-Diaminoguanidine HCl, CH₃SCH₂C₆H₄CHO, EtOH, reflux65%TLC, NMR
2CH₃I, K₂CO₃, DMF, 50°C72%HPLC, IR
3HCl gas, ether85%X-ray diffraction

Crystallographic Analysis

Single-crystal X-ray studies of analogous compounds reveal triclinic crystal systems with space group P-1. The guanidinium cation forms N–H···Cl hydrogen bonds (2.8–3.1 Å) with chloride anions, while π-π stacking (3.4–3.7 Å) stabilizes aromatic interactions .

Pharmacological Profile and Mechanism of Action

NMDA Receptor Antagonism

As CNS-5161, this compound acts as a non-competitive NMDA receptor blocker, binding to the ion channel’s phencyclidine site . It exhibits voltage-dependent inhibition, preferentially blocking receptors activated under depolarized conditions (e.g., neuropathic pain states) .

Table 3: Pharmacodynamic Properties

ParameterValue/OutcomeSource
IC₅₀ (NMDA receptor blockade)0.8 µM
Selectivity (vs. AMPA/kainate)>100-fold
Phase IIa Trial OutcomeReduced neuropathic pain scores (p<0.01)

Pharmacokinetics and Metabolism

Predicted ADMET properties indicate high blood-brain barrier permeability (0.9006 probability) and moderate CYP450 inhibition risk (CYP2D6 IC₅₀ = 5.6 µM) . The methylthio groups undergo hepatic oxidation to sulfoxide metabolites, which are excreted renally .

Therapeutic Applications and Clinical Trials

Neuropathic Pain Management

In a randomized, double-blind Phase IIa trial, 60 patients with diabetic neuropathy received 10 mg/kg CNS-5161 orally. Visual Analog Scale (VAS) scores decreased by 42% versus placebo (p=0.007) at 8 weeks, with mild dizziness reported in 15% of participants .

Imaging Applications

A radioactive carbon-11 labeled derivative ([¹¹C]CNS-5161) enables NMDA receptor mapping via PET imaging. Initial studies show 70% higher hippocampal uptake in Alzheimer’s patients compared to controls (p<0.05) .

Future Research Directions

  • Optimized Formulations: Nanoparticle encapsulation to enhance oral bioavailability.

  • Extended Indications: Exploration in ischemic stroke and Parkinson’s disease models.

  • Dual-action Derivatives: Hybrid molecules combining NMDA antagonism with σ-1 receptor modulation.

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